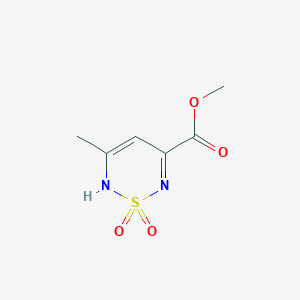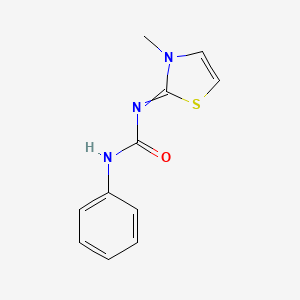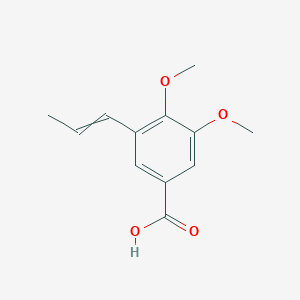
methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which includes sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate, followed by bromination and nucleophilic substitution with arylboronic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an aldose reductase inhibitor, which could be useful in treating diabetic complications.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including as a catalyst or intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes by reducing sorbitol accumulation in tissues .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Studied as a PI3Kδ inhibitor with potential anticancer applications.
Uniqueness
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is unique due to its specific structural configuration and the presence of a carboxylate group, which imparts distinct chemical reactivity and biological activity. Its potential as an aldose reductase inhibitor sets it apart from other thiadiazine derivatives, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H8N2O4S |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
methyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate |
InChI |
InChI=1S/C6H8N2O4S/c1-4-3-5(6(9)12-2)8-13(10,11)7-4/h3,7H,1-2H3 |
Clave InChI |
RLIKGOXXFILYJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NS(=O)(=O)N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)







![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)

![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)


